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Compound of Interest

5-Bromo-4-
Compound Name: o
hydroxynicotinaldehyde

Cat. No.: B2963512

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characteristics of 5-Bromo-4-hydroxynicotinaldehyde, a key intermediate in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
drug development professionals, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided
herein are grounded in established spectroscopic principles and data from structurally related
analogs, offering a robust framework for the identification and characterization of this
compound.

Introduction: The Significance of 5-Bromo-4-
hydroxynicotinaldehyde

5-Bromo-4-hydroxynicotinaldehyde belongs to the family of substituted pyridines, a class of
heterocyclic compounds of immense interest in pharmaceutical and materials research. The
presence of a bromine atom, a hydroxyl group, and an aldehyde function on the pyridine ring
imparts unique electronic and steric properties to the molecule, making it a versatile building
block for the synthesis of more complex molecular architectures. Accurate and unambiguous
characterization of this intermediate is paramount for ensuring the integrity and purity of
downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable
tools for achieving this, providing detailed information about the molecular structure, functional
groups, and connectivity of atoms.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 5-Bromo-4-hydroxynicotinaldehyde, both *H and 3C NMR are crucial for
confirming its structure.

Predicted '"H NMR Spectral Data

The *H NMR spectrum of 5-Bromo-4-hydroxynicotinaldehyde is expected to exhibit distinct
signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton.
The predicted chemical shifts () are presented in Table 1, based on the analysis of similar

substituted pyridines.[1][2]

Table 1: Predicted *H NMR Chemical Shifts for 5-Bromo-4-hydroxynicotinaldehyde

. Predicted Chemical Lo Coupling Constant
Proton Assignment . Multiplicity
Shift (6, ppm) (J, H2)
H-2 8.5-8.7 S
H-6 8.3-8.5 S
Aldehyde (-CHO) 9.8-10.2 s
Hydroxyl (-OH) 10.0-12.0 brs

Causality of Chemical Shifts:

e H-2 and H-6: These protons are adjacent to the electron-withdrawing nitrogen atom in the
pyridine ring, which deshields them, causing their signals to appear at a high chemical shift
(downfield). The bromine atom at position 5 and the hydroxyl group at position 4 also
influence the electronic environment, contributing to the specific chemical shifts.

o Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the
electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group,
resulting in a signal in the far downfield region.
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e Hydroxyl Proton: The chemical shift of the hydroxyl proton can be broad and its position is
highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted **C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
predicted chemical shifts for 5-Bromo-4-hydroxynicotinaldehyde are summarized in Table 2.

[3][4]

Table 2: Predicted 13C NMR Chemical Shifts for 5-Bromo-4-hydroxynicotinaldehyde

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 150 - 155
C-3 125 -130
C-4 160 - 165
C-5 105 - 110
C-6 145 - 150
Aldehyde (-CHO) 190 - 195

Interpretation of the Spectrum:

e C-4 (bearing -OH): This carbon is expected to be significantly downfield due to the
deshielding effect of the directly attached electronegative oxygen atom.

e C-5 (bearing -Br): The carbon atom attached to the bromine atom will also experience a
downfield shift, though typically less pronounced than that caused by an oxygen atom.

o Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde group is characteristically
found at a very low field (high ppm value) due to the strong deshielding effect of the double-
bonded oxygen.

Experimental Protocol for NMR Spectroscopy
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A standardized protocol for acquiring high-quality NMR spectra is essential for reliable
structural elucidation.[5][6]

Step-by-Step Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-4-
hydroxynicotinaldehyde in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or
CDCIls) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the
chemical shifts, particularly of the hydroxyl proton.

e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, which is crucial for high
resolution.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o Process the Free Induction Decay (FID) with an appropriate window function (e.g.,
exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

o Phase and baseline correct the spectrum.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.
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o Use a pulse angle of 30-45° and a relaxation delay of 2-5 seconds.
o Process the FID similarly to the *H spectrum.

o Reference the spectrum to the solvent peak.

-
Sample Preparation

- N - N
Instrument Sewp Data Acquisition Data Processin g ‘

(: e D Q mmmmmmmmmmmmmmmmm i} (s R ) e e e e Dt s ()
N AN ) Q %

[M+H]*
m/z 201.95/203.95

[M+H - COl*+ [M+H - Br]*
m/z 173.96/175.96 m/z 122.04

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-4-
hydroxynicotinaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2963512#spectroscopic-data-of-5-bromo-4-
hydroxynicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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